3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
"3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one" is a compound with a distinctive structure that combines various functional groups such as quinazolinone, oxadiazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple steps starting from basic organic reagents. The typical synthetic route might include:
Formation of the Oxadiazole Ring: : This can be achieved through the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile in the presence of dehydrating agents.
Quinazolinone Synthesis: : Starting with anthranilic acid derivatives, cyclization can be induced with various reagents to form the quinazolinone core.
Combining the Subunits: : The thiophene-oxadiazole intermediate is then coupled with the quinazolinone through nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production might scale up these laboratory methods, optimizing conditions such as temperature, solvent, and catalyst to improve yield and purity. Continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : The sulfur atom and the thiophene ring can participate in oxidation reactions, yielding sulfoxides and sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, altering its electronic properties.
Substitution: : Electrophilic substitution can occur on the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various electrophiles like halogens, nitro groups under Friedel-Crafts conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced oxadiazole derivatives.
Substitution Products: : Aryl halides, nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules.
Biology
It has potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Investigated for its potential as a therapeutic agent against certain diseases due to its unique structural features.
Industry
Used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism depends on its specific application, but generally, its interaction with biological macromolecules involves binding to enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(thiophen-2-yl)methyl-4-quinazolinone: : A similar structure but with a phenyl group instead of a pentyl group, resulting in different solubility and reactivity profiles.
2-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl-3-phenyl-3,4-dihydroquinazolin-4-one: : Differing in the position and nature of substituents, affecting its overall activity.
Uniqueness
Its uniqueness lies in the combination of its functional groups, providing a diverse range of chemical reactivities and potential applications in various fields. This multifaceted nature makes it a valuable target for further research and development.
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Properties
IUPAC Name |
3-pentyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-2-3-6-11-24-19(25)14-8-4-5-9-15(14)21-20(24)28-13-17-22-18(23-26-17)16-10-7-12-27-16/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFIDBPJWICIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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